1-Amino-4-(2-thenoyl)piperazine

Description

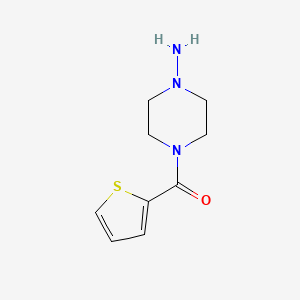

1-Amino-4-(2-thenoyl)piperazine is a piperazine derivative featuring an amino group at position 1 and a 2-thenoyl (thiophene-2-carbonyl) substituent at position 4 of the piperazine ring. The 2-thenoyl group introduces aromaticity and electron-withdrawing effects, which may influence solubility, reactivity, and pharmacological activity compared to other substituents.

Properties

CAS No. |

133920-82-8 |

|---|---|

Molecular Formula |

C9H13N3OS |

Molecular Weight |

211.29 g/mol |

IUPAC Name |

(4-aminopiperazin-1-yl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C9H13N3OS/c10-12-5-3-11(4-6-12)9(13)8-2-1-7-14-8/h1-2,7H,3-6,10H2 |

InChI Key |

BNNZUVIYCNCVFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CS2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

Key structural variations among piperazine derivatives determine their physicochemical behavior. The table below compares substituents, molecular weights, and solubility:

Key Observations :

- Aromatic substituents (e.g., benzyl, thenoyl) enhance lipophilicity, which may improve membrane permeability but reduce water solubility .

Pharmacological and Functional Activities

Piperazine derivatives exhibit diverse biological activities depending on substituents:

Receptor Binding and Selectivity

- Serotonin (5-HT1A) Antagonists: p-MPPI and p-MPPF (methoxyphenyl-benzamido derivatives) show potent antagonism (ID50: 3–5 mg/kg) via interactions with the piperazine ring’s para position . The 2-thenoyl group’s bulkiness may sterically hinder receptor binding compared to smaller substituents.

- Dopamine D3 Selectivity: Dichlorophenyl-pyridinylpentanamide derivatives (e.g., compound 7o in ) demonstrate D3 receptor selectivity, attributed to halogen-substituted aryl groups . A thiophene moiety (as in 2-thenoyl) could mimic halogenated aryl interactions but with altered electronic effects.

Blood-Brain Barrier (BBB) Permeability

Substituents critically influence BBB penetration. Hydrophobic groups (e.g., ethyl in J60) enhance permeability, while polar groups (e.g., N-oxide in CNO) reduce it . The 2-thenoyl group’s aromaticity may limit BBB transit compared to alkyl-substituted analogs.

Reactivity and Stability

- Oxidative Degradation: Piperazine rings with electron-rich substituents (e.g., cyclopentyl) are prone to oxidation, leading to dealkylation or hydroxylation . The 2-thenoyl group’s electron-withdrawing nature may stabilize the ring against oxidation.

- Copolymerization: Piperazine-aniline copolymers form conductive materials via electrochemical synthesis . The amino group in this compound could participate in similar redox reactions, but steric hindrance from the thenoyl group might limit polymerization efficiency.

Preparation Methods

Reduction of 1-Nitroso-4-(2-thenoyl)piperazine

The primary method involves the reduction of 1-nitroso-4-(2-thenoyl)piperazine to its corresponding amine. This two-step process begins with the synthesis of the nitroso precursor, followed by its reduction under acidic conditions:

Reaction Scheme

Procedure

-

Reduction Conditions :

-

Work-Up :

Yield and Characterization

Role of Zinc in Nitroso Reduction

Zinc acts as a reducing agent, facilitating the conversion of the nitroso group (–NO) to an amine (–NH). The use of acetic acid as a solvent protonates intermediates, stabilizing the reactive species and enhancing reduction efficiency.

Temperature Control

Maintaining temperatures below 15°C during initial stages prevents side reactions, such as over-reduction or decomposition. Subsequent warming to ambient temperature ensures complete conversion without compromising yield.

Purification Challenges

Chromatographic purification is essential due to the presence of residual zinc salts and byproducts. The choice of 5% methanol in dichloromethane optimizes separation while retaining product stability.

Comparative Synthesis Strategies for Piperazine Derivatives

Nitrosation Followed by Reduction

The documented route mirrors strategies used for other nitroso-piperazines, where nitrosation (e.g., using NaNO/HCl) precedes reduction. This two-step approach balances reactivity and selectivity, avoiding direct handling of unstable amines.

Data Tables

Table 1. Summary of Synthetic Conditions for this compound

| Parameter | Details |

|---|---|

| Starting Material | 1-Nitroso-4-(2-thenoyl)piperazine (1.78 g) |

| Reducing Agent | Zinc powder (2.33 g total) |

| Solvent System | Acetic acid (12 mL total) + Water (8 mL) |

| Temperature | 6–15°C (initial), then ambient |

| Reaction Time | 3.5 hours total |

| Purification | Column chromatography (5% MeOH in CHCl) |

| Yield | 1.17 g (65.7%) |

Table 2. NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.48 | dd | 1H | Thiophene H-3 |

| 7.31 | dd | 1H | Thiophene H-5 |

| 7.07 | dd | 1H | Thiophene H-4 |

| 3.83 | t | 4H | Piperazine N–CH |

| 2.88 | br s | 2H | NH |

| 2.70 | t | 4H | Piperazine CO–N–CH |

Mechanistic Insights and Side Reactions

Reduction Mechanism

The zinc-mediated reduction likely proceeds via single-electron transfer (SET), where Zn donates electrons to the nitroso group, forming a nitroso radical anion intermediate. Subsequent protonation and further reduction yield the primary amine.

Byproduct Formation

Potential byproducts include:

-

Over-reduced species : Excessive Zn or prolonged reaction time may lead to degradation of the thiophene ring.

-

Zinc complexes : Residual Zn ions can coordinate with the amine, necessitating rigorous washing during work-up.

Scalability and Industrial Relevance

Batch-Size Considerations

The reported method is scalable, with yields consistent at multi-gram scales. Key challenges include:

Q & A

Q. What strategies reconcile conflicting data in receptor binding vs. functional activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.